Cas no 1805216-03-8 (3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine)

3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, incorporating amino, hydroxy, and multiple fluorine-containing functional groups. The presence of difluoromethyl and trifluoromethyl groups enhances its electron-withdrawing properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The compound's structural features contribute to its potential reactivity in cross-coupling reactions, nucleophilic substitutions, and other transformations. Its high degree of fluorination may also improve metabolic stability and bioavailability in drug development applications. The hydroxyl and amino groups offer additional sites for further functionalization, enabling diverse derivatization pathways for targeted molecular design.
3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine structure
1805216-03-8 structure
商品名:3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine
CAS番号:1805216-03-8
MF:C7H5F5N2O
メガワット:228.119418859482
CID:4800681

3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine
    • インチ: 1S/C7H5F5N2O/c8-6(9)4-2(13)1-3(15)5(14-4)7(10,11)12/h1,6,15H,13H2
    • InChIKey: OFOSWLQXBGNEMW-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=C(C=C(C(C(F)F)=N1)N)O)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 水素結合受容体数: 8
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 222
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 59.1

3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A024005738-500mg
3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine
1805216-03-8 97%
500mg
$1,068.20 2022-04-01
Alichem
A024005738-1g
3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine
1805216-03-8 97%
1g
$1,780.80 2022-04-01

3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine 関連文献

3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridineに関する追加情報

Introduction to 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine (CAS No. 1805216-03-8) in Modern Chemical and Pharmaceutical Research

3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine, identified by the CAS number 1805216-03-8, is a structurally complex heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and chemical biology. Its unique molecular framework, featuring multiple fluorinated substituents and functional groups, makes it a promising candidate for the development of novel therapeutic agents. This article provides an in-depth exploration of the compound’s chemical properties, synthetic pathways, and its emerging applications in contemporary research.

The molecular structure of 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine comprises a pyridine core substituted with an amino group at the 3-position, a difluoromethyl group at the 2-position, a hydroxyl group at the 5-position, and a trifluoromethyl group at the 6-position. This arrangement imparts distinct electronic and steric properties to the molecule, which are critical for its biological activity. The presence of multiple fluorine atoms enhances lipophilicity and metabolic stability, while the amino and hydroxyl groups provide opportunities for further derivatization and interaction with biological targets.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine has been investigated as a potential scaffold for drugs targeting cancer, inflammation, and infectious diseases. Its structural features suggest that it may interact with enzymes or receptors involved in these pathways, making it a valuable tool for drug discovery. For instance, studies have demonstrated its ability to modulate kinases and other enzymes implicated in tumor growth and progression.

The synthesis of 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine presents both challenges and opportunities due to its complex structure. One common synthetic route involves multi-step organic transformations, including nucleophilic substitution reactions, fluorination processes, and protection-deprotection strategies. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have also been employed to streamline the synthesis and improve yield. The development of efficient synthetic methodologies is crucial for scaling up production and enabling further exploration of this compound’s therapeutic potential.

Recent advances in computational chemistry have facilitated the virtual screening of large libraries of compounds to identify promising candidates for experimental validation. 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine has been incorporated into such virtual screening campaigns, where its interactions with biological targets have been modeled using molecular docking simulations. These studies have revealed potential binding modes that could guide the design of more potent derivatives. Additionally, machine learning algorithms have been applied to predict pharmacokinetic properties and toxicity profiles, aiding in the prioritization of compounds for further development.

The pharmacological profile of 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine is still under active investigation. Preliminary in vitro studies have shown that it exhibits inhibitory activity against certain enzymes and may possess immunomodulatory effects. Further research is needed to fully elucidate its mechanism of action and therapeutic efficacy. Animal models are being utilized to assess its safety and efficacy in vivo, providing critical data for determining its suitability for clinical development.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The introduction of fluorine atoms into molecular structures often leads to enhanced binding affinity, improved pharmacokinetic properties, and increased resistance to metabolic degradation. 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine exemplifies this trend, as its fluorinated substituents likely contribute to its unique biological properties. Ongoing research aims to harness these advantages by developing new fluorination techniques and exploring novel fluorinated scaffolds.

Collaborations between academic institutions and pharmaceutical companies are increasingly common in the pursuit of novel drug candidates like 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine. These partnerships facilitate the sharing of resources, expertise, and data, accelerating the drug discovery process. Such collaborations are essential for translating laboratory findings into clinical applications that can benefit patients worldwide.

The future prospects for 3-Amino-2-(difluoromethyl)-5-hydroxy-6-(trifluoromethyl)pyridine are promising given its structural complexity and potential biological activity. Continued research efforts are expected to uncover new therapeutic applications and optimize its synthetic pathways. As our understanding of disease mechanisms evolves, compounds like this will play an increasingly important role in developing next-generation treatments.

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